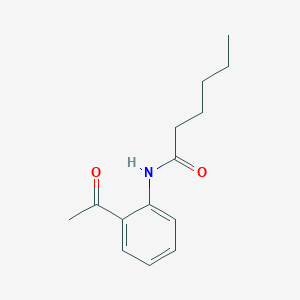
N-(2-acetylphenyl)hexanamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Chemical Synthesis and Structure Analysis
N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligands and their reactions with group 6B metal hexacarbonyls have been studied. This research is significant in understanding the structure and properties of these chemical complexes, which can have various applications in materials science and chemistry. (Al-Masri & Moussa, 2021)
2. Antitumor Potential
The antitumor properties of 2-aminothiophene derivatives, including N-(4-acetylphenyl)amino variants, have been studied. These compounds show promise in inhibiting the growth of human tumor cell lines, which could have implications for the development of new cancer therapies. (Khalifa & Algothami, 2020)
3. Supramolecular Chemistry
Research on 8-(m-acetylphenyl)-2′-deoxyguanosine derivatives has revealed their ability to form stable supramolecules. These findings have potential applications in nanotechnology and materials science, where controlled self-assembly is crucial. (García-Arriaga, Hobley, & Rivera, 2008)
4. Enhanced Stability in Biomedical Applications
The stability of immobilized recombinant β-d-N-acetyl-hexosaminidase A on polylactic acid films demonstrates potential for biomedical applications. This research suggests possible uses in therapeutic treatments and biotechnological advancements. (Calzoni et al., 2021)
5. Sulfonamide Antibiotics in the Environment
The environmental fate of sulfonamide antibiotics, including their biodegradation in river sediment, is critical for understanding their ecological impact. This research provides insights into the persistence and accumulation of such compounds in aquatic environments. (Radke et al., 2009)
6. Molecular Docking and Biological Evaluation
Studies involving N-((4-acetylphenyl)carbamothioyl)pivalamide have shown its reactivity and potential as a multitarget inhibitory compound. This research is important for the development of new drugs and therapeutic agents. (Saeed et al., 2022)
Mécanisme D'action
Target of Action
N-(2-acetylphenyl)hexanamide, a derivative of usnic acid, has been identified as a potential antimicrobial agent . The primary target of this compound is the enzyme glucose dehydrogenase . This enzyme plays a crucial role in the glucose metabolic pathway of bacteria, making it a promising target for antimicrobial action .
Mode of Action
The mode of action of this compound involves its interaction with glucose dehydrogenase. Docking studies have shown that this compound binds strongly with the enzyme, potentially inhibiting its function . This inhibition could disrupt the glucose metabolic pathway of the bacterium, thereby exerting its antimicrobial effects .
Biochemical Pathways
The compound’s action affects the hexosamine biosynthetic pathway (HBP) . This pathway is responsible for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a fundamental amino sugar moiety essential for protein glycosylation and other cellular processes . By targeting glucose dehydrogenase, this compound could disrupt the HBP, affecting the production of UDP-GlcNAc and potentially impairing bacterial growth and survival .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By binding to glucose dehydrogenase and disrupting the HBP, the compound can impair the production of essential cellular components, thereby inhibiting bacterial growth . This makes this compound a promising candidate for the development of new antimicrobial agents .
Analyse Biochimique
Biochemical Properties
N-(2-acetylphenyl)hexanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with glucose dehydrogenase, inhibiting its activity . This interaction suggests that this compound may influence glucose metabolism pathways. Additionally, it has shown potential antibacterial properties by interacting with bacterial enzymes and inhibiting their function .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the proliferation of certain cancer cells by interfering with the hexosamine biosynthetic pathway . This pathway is crucial for the production of glycoproteins and other glycoconjugates, which are essential for cell signaling and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes, such as glucose dehydrogenase, and inhibits their activity, leading to alterations in metabolic pathways . Additionally, it has been shown to affect gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as antibacterial and anticancer properties . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and metabolic disturbances. Threshold effects have been observed, indicating that the compound’s efficacy and safety depend on the administered dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, including glucose metabolism and the hexosamine biosynthetic pathway . It interacts with enzymes such as glucose dehydrogenase and glucosamine-phosphate N-acetyltransferase, affecting metabolic flux and metabolite levels. These interactions suggest that the compound may influence cellular energetics and nutrient sensing.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as binding affinity and cellular uptake mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within the cell can influence its interactions with biomolecules and its overall efficacy .
Propriétés
IUPAC Name |
N-(2-acetylphenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-4-5-10-14(17)15-13-9-7-6-8-12(13)11(2)16/h6-9H,3-5,10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSXWWTOYUSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)
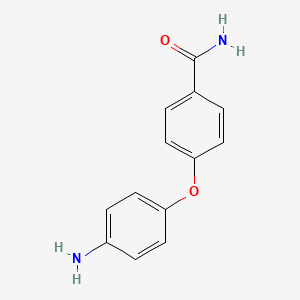
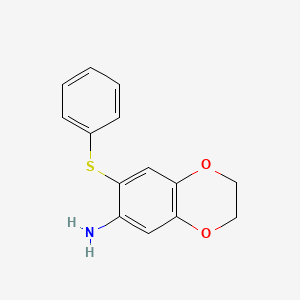

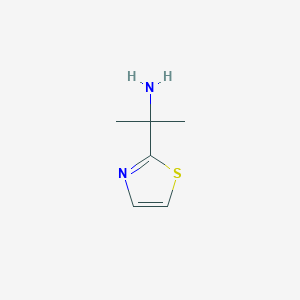
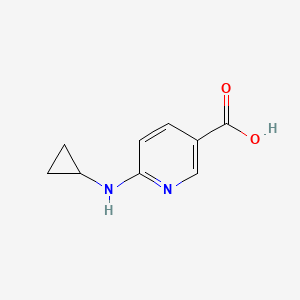




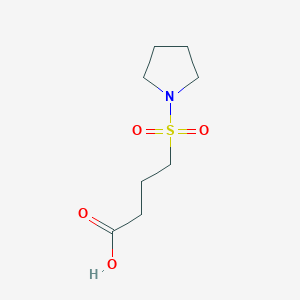
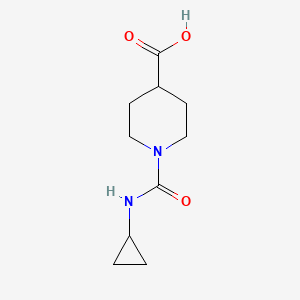

![4-[Butyl(ethyl)amino]benzoic acid](/img/structure/B1372548.png)
